Bimoclomol
Overview
Description
Mechanism of Action
Target of Action
Bimoclomol primarily targets the Heat Shock Factor protein 1 (HSF-1) . HSF-1 is a transcription factor that regulates the expression of heat shock proteins (HSPs), which are crucial for maintaining cell integrity during normal growth and pathophysiological conditions .
Mode of Action
This compound binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements . This interaction is extended by this compound, contributing to the co-induction of chaperone molecules observed in the presence of stress . This suggests that this compound may be valuable in targeting HSF-1 to induce up-regulation of protective HSPs in a non-stressful manner for therapeutic benefit .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the heat shock response, which results in the induction of the synthesis of heat shock proteins (HSPs) . These proteins, many of which are molecular chaperones, are crucial for maintaining cell integrity during normal growth as well as during pathophysiological conditions .
Result of Action
The cytoprotective effects of this compound observed under several experimental conditions are likely mediated by the coordinate expression of all major HSPs . This nontoxic drug, which is under Phase II clinical trials, has enormous potential therapeutic applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the presence of cell stress (e.g., heat shock, HSP90 inhibition, or protein aggregates), this compound potentiates the induction of HSPs and helps protect cells from damage . .
Biochemical Analysis
Biochemical Properties
Bimoclomol interacts with heat shock factor 1 (HSF-1), a transcription factor that regulates the expression of heat shock proteins (HSPs) . These proteins, many of which are molecular chaperones, are crucial for maintaining cell integrity during normal growth as well as during pathophysiological conditions .
Cellular Effects
This compound has been observed to have cytoprotective effects under several experimental conditions, including a murine model of ischemia and wound healing in the diabetic rat . It is believed to protect cells from damage by potentiating the induction of HSPs .
Molecular Mechanism
This compound binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements . This extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of this compound observed previously .
Temporal Effects in Laboratory Settings
It has been observed that in the presence of mild ischemia, this compound induced a rapid synthesis of HSP70 .
Dosage Effects in Animal Models
It has been shown to have cytoprotective effects in a murine model of ischemia .
Metabolic Pathways
It is known to interact with HSF-1, a key regulator of the heat shock response .
Transport and Distribution
It is known to bind to HSF-1, suggesting it may be distributed to wherever HSF-1 is located within the cell .
Subcellular Localization
Given its interaction with HSF-1, it is likely to be found wherever HSF-1 is located within the cell .
Preparation Methods
The synthesis of bimoclomol involves regioselective and enantiospecific methods. One of the synthetic routes includes the use of chiral glycidyl derivatives . The process involves the development of a selective method for pyridine N-oxidation, which is crucial for the synthesis of both this compound and its related compound, arimoclomol . The industrial production methods for this compound are not extensively documented, but the synthesis typically involves standard organic synthesis techniques used in pharmaceutical manufacturing.
Chemical Reactions Analysis
Bimoclomol undergoes various chemical reactions, including oxidation and substitution reactions. The compound is known to bind to heat shock factor protein 1 (HSF-1) and induce a prolonged binding of HSF-1 to DNA elements . This interaction contributes to the chaperone co-induction observed with this compound . Common reagents and conditions used in these reactions include standard organic solvents and catalysts used in pyridine chemistry. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Bimoclomol has a wide range of scientific research applications. It has been investigated for its potential therapeutic benefits in treating protein misfolding disorders, neuropathy, and neuropathic pain . The compound’s ability to induce heat shock proteins makes it a valuable tool in studying cellular stress responses and protective mechanisms . This compound has also been explored for its potential use in treating cardiovascular diseases due to its cytoprotective properties .
Comparison with Similar Compounds
Bimoclomol is similar to other heat shock protein co-inducers, such as arimoclomol . Both compounds have been shown to increase the expression of HSPs and reduce functional and structural pathology in various animal models . this compound has a shorter half-life compared to arimoclomol, which has limited its development . Arimoclomol, on the other hand, has progressed to human clinical studies for the treatment of amyotrophic lateral sclerosis and other orphan disorders . The unique aspect of this compound is its ability to induce HSPs without causing stress, making it a valuable tool for therapeutic applications .
Similar Compounds::Properties
IUPAC Name |
(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVJBAGBXIKCG-VKAVYKQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements. Since HSF-1 does not bind to DNA in the absence of stress, the bimoclomol-induced extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of bimoclomol observed previously. These findings indicate that bimoclomol may be of value in targeting HSF-1 so as to induce up-regulation of protective Hsp-s in a non-stressful manner and for therapeutic benefit. | |
Record name | Bimoclomol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06258 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130493-03-7 | |
Record name | Bimoclomol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimoclomol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06258 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIMOCLOMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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